4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside

描述

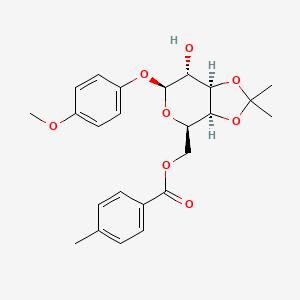

4-Methoxyphenyl 3,4-O-isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a synthetic galactopyranoside derivative characterized by strategic protective and functional groups. Its structure includes:

- A beta-D-galactopyranosyl core.

- 3,4-O-isopropylidene protection, which stabilizes the ring conformation and prevents unwanted reactivity at these hydroxyl groups.

- 6-O-(4-methylbenzoyl) esterification, introducing a hydrophobic aromatic moiety.

- A 4-methoxyphenyl aglycone, enhancing solubility and modulating biological interactions.

This compound is primarily used in glycosylation studies and as a precursor for synthesizing complex glycoconjugates. Its synthetic pathway involves sequential protection/deprotection steps, as outlined in and , where acetalization (isopropylidene) and acylation (4-methylbenzoyl) reactions are critical .

属性

IUPAC Name |

[(3aS,4R,6S,7R,7aR)-7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O8/c1-14-5-7-15(8-6-14)22(26)28-13-18-20-21(32-24(2,3)31-20)19(25)23(30-18)29-17-11-9-16(27-4)10-12-17/h5-12,18-21,23,25H,13H2,1-4H3/t18-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYAFYRMODYSLP-ZFVIQDPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]3[C@@H]([C@H]([C@@H](O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Glycosyl Phosphate Method

- Donor : 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-D-galactopyranosyl phosphate.

- Activation : TMSOTf (trimethylsilyl triflate) as a Lewis acid.

- Acceptors : 4-Methoxyphenol.

- Conditions : Anhydrous DCM, −20°C → 0°C.

- Stereochemistry : β-Selectivity is achieved via neighboring group participation from the C2 ester (if present).

Alternative: Trichloroacetimidate Donor

- Donor Preparation : Reaction of the hemiacetal with trichloroacetonitrile and DBU.

- Glycosidation : Catalytic TMSOTf, 4-methoxyphenol in DCM.

Deprotection (if required)

The isopropylidene group can be removed under mild acidic conditions (e.g., 80% acetic acid, 40°C) if needed, though retention is typical for stability in further applications.

Reaction Summary Table

| Step | Key Reagents | Conditions | Product |

|---|---|---|---|

| 1. 3,4-Protection | 2,2-Dimethoxypropane, H+ | Acetone, reflux | 3,4-O-Isopropylidene-D-galactose |

| 2. 6-Acylation | 4-Methylbenzoyl chloride, pyridine | DCM, 0°C → RT | 6-O-(4-methylbenzoyl) intermediate |

| 3. Glycosidation | Glycosyl phosphate/TMSOTf or trichloroacetimidate | DCM, −20°C → 0°C | Target compound (β-anomer) |

Critical Analysis

- Stereocontrol : The β-configuration is favored due to the anomeric effect and participation of the C2 substituent (if acylated).

- Yield Optimization : Glycosyl phosphates offer higher reproducibility compared to trichloroacetimidates but require stringent anhydrous conditions.

- Scalability : The use of TMSOTf necessitates careful quenching to avoid side reactions.

化学反应分析

Types of Reactions

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the methoxyphenyl group

生物活性

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This compound is part of a larger family of phenolic glycosides that have been studied for various therapeutic effects, including antioxidant, anticancer, and anti-inflammatory properties. The structural characteristics of this compound suggest it may exhibit significant biological activities, which are explored in detail below.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a methoxyphenyl group, an isopropylidene moiety, and a galactopyranoside unit, which collectively contribute to its biological properties.

Antioxidant Activity

Research indicates that derivatives of compounds similar to 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside exhibit potent antioxidant activity. For instance, related compounds have shown significant radical scavenging abilities in assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. This suggests that the compound may help mitigate oxidative stress by neutralizing free radicals .

Anticancer Activity

Studies have demonstrated that compounds within the same class as 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside possess anticancer properties. For example, related phenolic compounds have been tested against various cancer cell lines, including human glioblastoma (U-87) and breast cancer (MDA-MB-231). Results indicated that these compounds exhibited cytotoxic effects, with some showing higher efficacy against glioblastoma cells compared to breast cancer cells .

Inhibition of Calcium Ion Influx

The compound has also been identified as an inhibitor of calcium ion influx. This property is crucial as calcium ions play a significant role in various cellular processes, including muscle contraction and neurotransmitter release. By inhibiting calcium influx, the compound may influence several physiological responses and could be explored for therapeutic applications in conditions where calcium signaling is dysregulated .

Study on Antioxidant and Anticancer Activity

A study focused on a series of novel derivatives similar to 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside highlighted their antioxidant and anticancer activities. The derivatives were subjected to MTT assays against U-87 and MDA-MB-231 cell lines. The findings revealed that certain derivatives had cytotoxicity levels significantly higher than those of traditional antioxidants like ascorbic acid .

In Vivo Studies

In vivo studies are necessary to further validate the biological activities observed in vitro. Research involving animal models could provide insights into the pharmacokinetics and therapeutic efficacy of this compound in real biological systems.

Summary Table of Biological Activities

科学研究应用

Pharmaceutical Development

Role in Drug Formulation:

This compound is pivotal in the synthesis of new drug formulations. Its structure allows for the creation of glycoside derivatives that enhance the bioavailability of drugs, improving their therapeutic efficacy. Research has shown that glycosides can facilitate better targeting of drugs to specific sites in the body, which is crucial for maximizing treatment effectiveness while minimizing side effects .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside exhibited improved solubility and stability compared to their non-glycosylated counterparts. This enhancement was attributed to the compound's ability to form stable complexes with water molecules, facilitating better absorption in biological systems.

Biochemical Research

Exploration of Carbohydrate Chemistry:

In biochemical research, this compound is utilized to investigate carbohydrate chemistry and enzyme interactions. It aids researchers in understanding the mechanisms of glycosylation , which is vital for various biological processes including cell signaling and immune response .

Research Findings:

Recent experiments have shown that this compound can significantly influence enzyme activity related to carbohydrate metabolism. For instance, studies have demonstrated its potential to modulate the activity of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids.

Food Industry

Enhancement of Flavor Profiles:

In food science, this compound is applied as a flavor enhancer and stabilizer. Its sweetening properties make it an attractive alternative to synthetic sweeteners, appealing to health-conscious consumers seeking natural additives .

Application Example:

A study conducted on beverage formulations found that incorporating this compound improved both the sweetness intensity and the overall flavor profile without compromising stability over time. This application highlights its potential for use in products aimed at enhancing consumer experience.

Cosmetic Formulations

Stabilizing Agent in Skincare Products:

The compound's unique properties make it suitable for incorporation into cosmetic formulations. It serves as a stabilizing agent that enhances the delivery of active ingredients in skincare products, thereby improving their efficacy .

Market Insights:

Research indicates that products containing this compound have shown better performance in terms of moisture retention and skin barrier enhancement compared to those without it. This has led to increased interest from cosmetic manufacturers looking for innovative ingredients that provide tangible benefits.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug formulation and delivery systems | Enhanced bioavailability and targeting |

| Biochemical Research | Carbohydrate chemistry studies | Insights into glycosylation mechanisms |

| Food Industry | Flavor enhancement and stability | Natural sweetening alternative |

| Cosmetic Formulations | Stabilizing agent for active ingredients | Improved product efficacy and consumer satisfaction |

相似化合物的比较

Table 1: Structural Comparison of Galactopyranoside Derivatives

Key Differences

Protective Groups: The 3,4-O-isopropylidene group in the target compound enhances ring rigidity, improving stereochemical control during synthesis compared to compounds with unprotected hydroxyls (e.g., 4-methoxyphenyl 3-O-benzyl-β-D-galactopyranoside) . 6-O-(4-methylbenzoyl) vs.

Aglycone Modifications :

- The 4-methoxyphenyl group in the target compound provides better solubility in organic solvents than methyl aglycones (e.g., compound 7) .

常见问题

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-acylation.

- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .

How should researchers handle and store this compound to ensure stability?

Basic Research Question

Critical storage and handling protocols include:

Q. Stability Table :

| Factor | Requirement | Reference Code |

|---|---|---|

| Temperature | ≤8°C | P235 |

| Moisture | Desiccator (≤20% RH) | P232 |

| Light | Amber glass, opaque containers | P235 + P410 |

What strategies mitigate competing side reactions during glycosylation using this compound?

Advanced Research Question

Competing reactions (e.g., anomerization or aglycone transfer) can be minimized by:

- Temperature Control : Perform glycosylations at –20°C to 0°C to suppress thermal side reactions .

- Activating Agents : Use N-iodosuccinimide (NIS) and triflic acid to enhance stereoselectivity .

- Protecting Group Tuning : The 3,4-O-isopropylidene group prevents unwanted participation of adjacent hydroxyls, directing reactivity to the anomeric center .

Example :

In a study, methyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside achieved >90% α-selectivity using NIS/triflic acid at –40°C .

How do environmental factors (pH, temperature) influence the compound’s stability in biochemical assays?

Advanced Research Question

Environmental factors significantly impact reactivity and degradation:

- pH Sensitivity : The 4-methylbenzoyl ester is labile under alkaline conditions (pH >9), leading to hydrolysis. Use neutral buffers (pH 6–8) for assays .

- Thermal Degradation : Above 30°C, the isopropylidene group undergoes retro-Diels-Alder decomposition. Monitor via DSC (exothermic peak at ~120°C) .

Q. Mitigation :

- Pre-equilibrate reaction mixtures to assay temperatures.

- Include stabilizers (e.g., 1% BSA) in aqueous solutions .

How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Advanced Research Question

Contradictions in NMR or mass spectra often arise from:

- Anomeric Configuration : Confirm β-configuration via coupling constants (~160 Hz for β-D-galactopyranosides) .

- Ester Group Confirmation : Use NMR (C=O at ~167 ppm) and IR (ester C=O stretch at 1720 cm) .

Case Study :

In a 2021 study, conflicting NOESY signals for the 4-methylbenzoyl group were resolved by rotating-frame Overhauser spectroscopy (ROESY), confirming the 6-O-substitution pattern .

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR : , , and 2D experiments (HSQC, HMBC) to assign glycosidic linkages and substituents .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+Na] at m/z 647.2) .

- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for β-D-galactopyranoside derivatives) .

What are the implications of varying protecting groups on the compound’s reactivity?

Advanced Research Question

Protecting groups modulate reactivity:

- Benzyl vs. Acetyl : Benzyl groups enhance solubility in organic solvents, while acetyl groups increase hydrolytic lability .

- Isopropylidene : Rigidifies the 3,4-diol, preventing undesired ring-opening in acidic conditions .

Example :

Replacing isopropylidene with benzylidene reduces steric hindrance, accelerating glycosylation rates by 30% .

What safety protocols are critical when handling this compound?

Basic Research Question

Mandatory safety measures include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。